2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride
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Overview
Description
“2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride” is a chemical compound . It is listed in various chemical databases and is available for purchase from chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of pyrimidines . Pyrimidines can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrimidine rings . The pyrrolidine ring, a component of this compound, is a versatile scaffold for the synthesis of biologically active compounds .Scientific Research Applications
Novel Synthesis Methods
2-Piperidin-4-ylpyrimidine-5-carbonitrile dihydrochloride has been utilized in innovative synthesis methods for various compounds. For instance, a study detailed an efficient one-pot synthesis of 2-aminopyrimidinones, where the compound was a key reactant in the presence of piperidine, leading to piperidinium salts of pyrimidinones. This method showcased the compound's role in facilitating complex chemical reactions, further confirmed by X-ray crystallography data highlighting self-assembly and H-bonding in these products (Bararjanian et al., 2010).
Antimicrobial Activity
Another significant application involves the synthesis and characterization of pyrimidine carbonitrile derivatives, including 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains. The research highlighted the potential of these derivatives to induce bacterial cell membrane rupture and disintegration, with molecular docking studies providing insights into the mechanism of interaction between the drug and target proteins of specific bacteria (Bhat & Begum, 2021).
Fluorescent Probes for DNA Detection
In the realm of biochemistry, novel aminated benzimidazo[1,2-a]quinolines substituted with piperidine have been synthesized for potential use as fluorescent probes for DNA detection. These compounds, characterized by various spectroscopic techniques, showed significantly enhanced fluorescence emission intensity when bound to ct-DNA. This suggests their promising applications as DNA-specific fluorescent probes, highlighting the versatility of 2-Piperidin-4-ylpyrimidine-5-carbonitrile dihydrochloride in contributing to the development of bioanalytical tools (Perin et al., 2011).
Safety and Hazards
The safety information for “2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for “2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride” were not found, there are general research directions for pyrimidines. They are being studied for their anti-inflammatory effects, and there are suggestions for the development of new pyrimidines as anti-inflammatory agents . This could potentially include “this compound”.
Properties
IUPAC Name |
2-piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-5-8-6-13-10(14-7-8)9-1-3-12-4-2-9;;/h6-7,9,12H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEJDNRBMDLYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)C#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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